molecular formula C19H19NO3S B15153456 6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one

6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydroacridin-1(2H)-one

Cat. No.: B15153456
M. Wt: 341.4 g/mol
InChI Key: ALBWOZKSJQVSCD-UHFFFAOYSA-N
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Description

6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is a complex organic compound that belongs to the class of acridines Acridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one typically involves multi-step organic reactions. One common approach is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of methoxy-substituted aromatic compounds and thiophene derivatives, followed by cyclization and reduction steps to form the final acridine structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce halogenated or nitrated acridines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.

    Medicine: Acridine derivatives are known for their antimicrobial and anticancer properties, suggesting potential therapeutic applications.

    Industry: The compound may be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6,8-dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one likely involves interactions with molecular targets such as enzymes, receptors, or nucleic acids. The methoxy and thiophene groups may enhance its binding affinity and specificity, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dimethoxy-9-(2-thienyl)-2,3,4,9-tetrahydro-1H-xanthene-1-one: This compound shares structural similarities but differs in the core scaffold.

    6,8-Dimethoxy-9-(thiophen-2-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one: Another structurally related compound with a different heterocyclic system.

Uniqueness

6,8-Dimethoxy-9-(thiophen-2-yl)-3,4,9,10-tetrahydro-2H-acridin-1-one is unique due to its specific combination of methoxy and thiophene substituents on the acridine core. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C19H19NO3S

Molecular Weight

341.4 g/mol

IUPAC Name

6,8-dimethoxy-9-thiophen-2-yl-3,4,9,10-tetrahydro-2H-acridin-1-one

InChI

InChI=1S/C19H19NO3S/c1-22-11-9-13-18(15(10-11)23-2)19(16-7-4-8-24-16)17-12(20-13)5-3-6-14(17)21/h4,7-10,19-20H,3,5-6H2,1-2H3

InChI Key

ALBWOZKSJQVSCD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C(C3=C(N2)CCCC3=O)C4=CC=CS4)C(=C1)OC

Origin of Product

United States

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